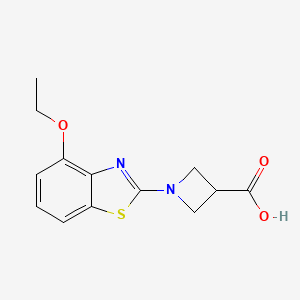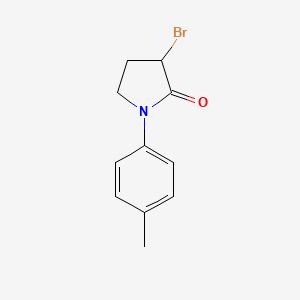
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one
Overview
Description
“3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.13 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidinones can generally be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Another method involves the bromination of ketones with bromine in the presence of a catalytic amount of aluminum trichloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .Scientific Research Applications
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various drugs, such as the anti-asthma drug salmeterol and the anti-depressant drug bupropion. It has also been used as an enzyme inhibitor in studies of the enzyme thymidylate synthase, and as a reactant in materials chemistry to form polymers networks.
Mechanism of Action
The exact mechanism of action of 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one is not fully understood. However, it is thought to be related to its ability to interact with the active sites of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity and the disruption of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In addition, this compound has been found to interact with a variety of proteins, including the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one in lab experiments include its high purity and low cost. It is also easy to synthesize and can be stored at room temperature for up to a year. However, there are some limitations to using this compound, such as its instability in the presence of light and heat and its potential to interact with other compounds.
Future Directions
There are many potential future directions for research on 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one. These include further studies into its mechanism of action, its potential applications in drug synthesis, and its ability to interact with other proteins and enzymes. Additionally, further research could be conducted into its potential toxicity and its effects on the human body. Other potential research directions include its use as a catalyst in materials chemistry, its potential applications in food science, and its potential use as a therapeutic agent.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGLEBQOJIZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
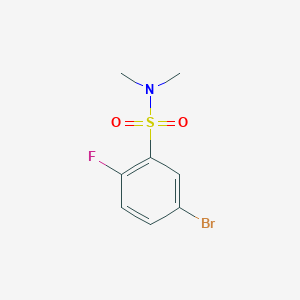
![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)
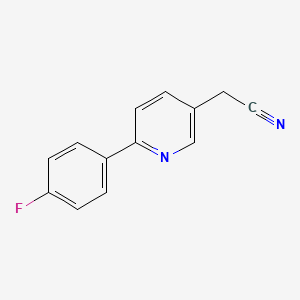
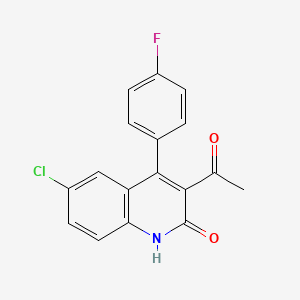
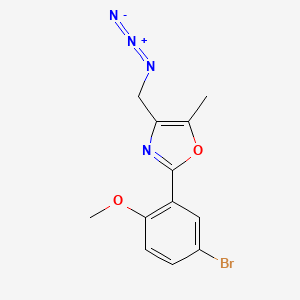

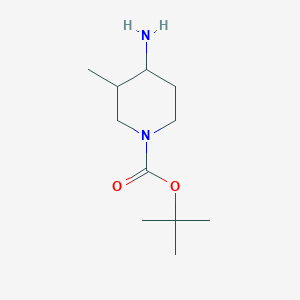
![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)
